1-BENZYL-3-({1-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]-4-PIPERIDYL}AMINO)DIHYDRO-1H-PYRROLE-2,5-DIONE
Overview
Description
1-BENZYL-3-({1-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]-4-PIPERIDYL}AMINO)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that features a pyrrolidine-2,5-dione core structure
Preparation Methods
The synthesis of 1-BENZYL-3-({1-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]-4-PIPERIDYL}AMINO)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrrolidine-2,5-dione core followed by the introduction of the benzyl and piperidinyl groups. The reaction conditions often require the use of catalysts and specific reagents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and piperidine rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles
Scientific Research Applications
1-BENZYL-3-({1-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]-4-PIPERIDYL}AMINO)DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: The compound may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-BENZYL-3-({1-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]-4-PIPERIDYL}AMINO)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other pyrrolidine-2,5-dione derivatives and piperidine-containing molecules. Compared to these compounds, 1-BENZYL-3-({1-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]-4-PIPERIDYL}AMINO)DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to the presence of the trifluoromethyl group, which can enhance its biological activity and stability . Other similar compounds include:
- 1-benzyl-3-oxo-4-piperidinecarboxylate
- 2-(5-butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole .
Properties
IUPAC Name |
1-benzyl-3-[[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]amino]pyrrolidine-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClF3N4O2/c23-17-10-15(22(24,25)26)12-27-20(17)29-8-6-16(7-9-29)28-18-11-19(31)30(21(18)32)13-14-4-2-1-3-5-14/h1-5,10,12,16,18,28H,6-9,11,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSHOGYJNLUBJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2CC(=O)N(C2=O)CC3=CC=CC=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClF3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.